molecular formula C15H19N5O5 B025885 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine CAS No. 108274-04-0

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine

货号 B025885
CAS 编号: 108274-04-0
分子量: 349.34 g/mol
InChI 键: HOEIPINIBKBXTJ-OYBGHCQBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine, also known as RIFOXIMIN, is a synthetic antibiotic derived from rifamycin. It is a broad-spectrum antibiotic that inhibits bacterial RNA synthesis by binding to the beta subunit of bacterial RNA polymerase. In

作用机制

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine inhibits bacterial RNA synthesis by binding to the beta subunit of bacterial RNA polymerase. This prevents the enzyme from initiating transcription of bacterial genes, leading to inhibition of bacterial growth and replication. 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine is active against both growing and non-growing bacteria, making it an effective antibiotic for treating chronic infections.
Biochemical and Physiological Effects:
3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine has been shown to have low toxicity and is well-tolerated by most patients. It is not metabolized by the liver and is excreted unchanged in the feces, making it an ideal antibiotic for treating gastrointestinal infections. 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness in treating inflammatory bowel disease.

实验室实验的优点和局限性

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine is a potent antibiotic that is active against a wide range of bacteria. It is also stable in acidic environments, making it effective for treating infections in the gastrointestinal tract. However, 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine is not effective against all bacterial species and may not be suitable for treating infections caused by multidrug-resistant bacteria.

未来方向

There are several potential future directions for research on 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine. One area of interest is the development of new formulations of 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine that can be used for the treatment of other types of infections, such as respiratory tract infections and skin infections. Another area of research is the development of combination therapies that include 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine and other antibiotics to improve the effectiveness of treatment. Additionally, further research is needed to understand the long-term effects of 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine on the gut microbiome and to determine whether it can be used as a prophylactic treatment for recurrent Clostridium difficile-associated diarrhea.

合成方法

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine is synthesized by the reaction of rifamycin SV with 2-deoxy-D-ribose in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction followed by a cyclization reaction to form the imidazo ring. The resulting compound is purified by column chromatography to obtain pure 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine.

科学研究应用

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pneumoniae. 3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine has also been studied for its potential use in the treatment of bacterial infections in the gastrointestinal tract, such as traveler's diarrhea and Clostridium difficile-associated diarrhea.

属性

CAS 编号

108274-04-0

产品名称

3-Ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine

分子式

C15H19N5O5

分子量

349.34 g/mol

IUPAC 名称

3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one

InChI

InChI=1S/C15H19N5O5/c1-6-7(2)20-13(24)9-12(18(3)15(20)17-6)19(5-16-9)14-11(23)10(22)8(4-21)25-14/h5,8,10-11,14,21-23H,4H2,1-3H3/t8-,10-,11-,14?/m1/s1

InChI 键

HOEIPINIBKBXTJ-OYBGHCQBSA-N

手性 SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O)C

SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)C

规范 SMILES

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)O)C

同义词

3-ribofuranosyl-4,9-dihydro-4,6,7-trimethyl-9-oxoimidazo(1,2-a)purine
7-methyl Y nucleoside

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。